molecular formula C15H13BrN2OS B11986627 8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene

Katalognummer: B11986627
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: PGSOREYYNHHTPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is limited due to its complexity and the specialized conditions required for its synthesis. when produced, it is typically done in small batches under controlled laboratory conditions. The process involves the use of high-purity reagents and advanced analytical techniques to ensure the desired product’s identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted analogs of the original compound .

Wissenschaftliche Forschungsanwendungen

8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-BR-4-ME-2-Thiophen-2-YL-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its unique structure allows for diverse chemical modifications, making it a valuable compound for scientific exploration .

Eigenschaften

Molekularformel

C15H13BrN2OS

Molekulargewicht

349.2 g/mol

IUPAC-Name

9-bromo-5-methyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C15H13BrN2OS/c1-9-18-13(8-12(17-18)15-3-2-6-20-15)11-7-10(16)4-5-14(11)19-9/h2-7,9,13H,8H2,1H3

InChI-Schlüssel

PGSOREYYNHHTPA-UHFFFAOYSA-N

Kanonische SMILES

CC1N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C=CC(=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.